molecular formula C4H10O2S2 B1197499 Ethylicin CAS No. 682-91-7

Ethylicin

Cat. No. B1197499
CAS RN: 682-91-7
M. Wt: 154.3 g/mol
InChI Key: OICGFSUWXCJLCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethylene, the simplest alkene, is a crucial intermediate in the chemical industry, significantly driven by the polyethylene market. Its synthesis involves catalytic processes, with recent advances aiming at more efficient methods. Large-scale synthesis routes exist, and innovations in reactor designs and catalytic mixtures aim to enhance efficiency, highlighting the ongoing research to optimize ethylene production from both fossil fuels and biomass-based resources (Yue et al., 2012); (Pereira, 1999).

Molecular Structure Analysis

The molecular structure of ethylene has been rigorously analyzed, with key structural parameters determined through electron diffraction and spectroscopic methods. The bond lengths and angles within the ethylene molecule have been accurately measured, providing a foundational understanding of its geometry and serving as a benchmark for studying related compounds (Bartell & Bonham, 1959).

Chemical Reactions and Properties

Ethylene participates in a wide range of chemical reactions, including polymerization under high pressure to form polyethylene, a critical material in numerous applications. The polymerization process varies with pressure, influencing the properties of the resulting polyethylene. Ethylene also engages in transition-metal-catalyzed carbon-carbon bond-forming reactions, underlining its versatility as a building block in organic synthesis (Chelazzi et al., 2005); (Saini, Stokes, & Sigman, 2013).

Physical Properties Analysis

The physical properties of ethylene and its derivatives, such as the bis(ethylenedithio)tetrathiafulvalene (ET) complexes, have been thoroughly investigated. These studies cover aspects like crystal structures and semiconducting behavior, contributing to our understanding of ethylene's role in materials science (Kanehama et al., 2003).

Chemical Properties Analysis

The chemical properties of ethylene, including its reactivity in polar cycloaddition reactions and its role in ethylene biosynthesis in plants, have been explored to elucidate its dual electrophilic/nucleophilic character and its biological significance. These studies provide insight into ethylene's broad utility and function in both industrial and biological contexts (Domingo, Chamorro, & Pérez, 2008); (Boller & Kende, 1980).

Scientific Research Applications

  • Agricultural Applications:

    • Ethylicin has been effective in controlling bacterial leaf blight in rice caused by Xanthomonas oryzae pv. oryzae. This control is achieved by increasing defense enzymes and chlorophyll content in rice, affecting the abscisic acid signal pathway, and activating calcium-dependent protein kinase 24 (OsCPK24) (Lu et al., 2023).
    • It also inhibits Xanthomonas oryzae pv. oryzicola, responsible for bacterial leaf streak in rice. This compound boosts defensive enzyme activities and gene expression in rice, and significantly inhibits the bacterium's activity both in vivo and in vitro (Huang et al., 2023).
    • In the context of potato late blight caused by Phytophthora infestans, this compound inhibits mycelial growth, sporulation, spore germination, and virulence of the pathogen. It may act by suppressing peptide or protein biosynthesis, impacting ribosomal function and amino acid metabolism (Zhang et al., 2020).
    • This compound also shows effects against Pseudomonas syringae pv. actinidiae, which causes bacterial canker in kiwifruit. It inhibits the growth of this bacterium and prevents cankering in plant stems. Its mechanism involves limiting the movement of Psa, destroying its cell membrane, and inhibiting biofilm formation (Liu et al., 2021).
  • Medical and Environmental Applications:

    • This compound has been examined for its potential carcinogenicity as a frequent contaminant in fermented foods and beverages, particularly in the context of alcoholic beverages (Baan et al., 2007).
    • A study on ethylene oxide, a related compound, highlights its increasing use for sterilizing medical devices. This research underscores the importance of understanding the action mechanism and toxicity of such compounds to optimize their applications in healthcare (Mendes et al., 2007).

Mechanism of Action

Target of Action

Ethylicin, also known as 1-ethylsulfonylsulfanylethane, primarily targets bacteria, specifically Pseudomonas syringae pv. actinidiae (Psa), a pathogen that causes bacterial canker disease in kiwifruit . This pathogen severely limits the development of the kiwifruit industry .

Mode of Action

This compound interacts with substances containing sulfhydryl groups in the bacteria, thereby inhibiting the normal metabolism of the bacteria . It acts by limiting the movement of Psa, destroying the cell membrane of Psa, and inhibiting the formation of Psa biofilm . Through transcriptomics research, it has been found that this compound can up-regulate the expression of genes related to protein export and biofilm formation, and down-regulate the expression of genes related to flagellar assembly in Psa .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the inhibition of bacterial metabolism and biofilm formation. This compound’s interaction with sulfhydryl groups disrupts the normal metabolic processes of the bacteria . Additionally, by up-regulating genes related to protein export and biofilm formation, and down-regulating genes related to flagellar assembly, this compound disrupts the bacteria’s ability to move and form biofilms .

Pharmacokinetics

It is known that this compound is a broad-spectrum plant biomimetic fungicide , suggesting that it may be absorbed and distributed throughout the plant to exert its effects

Result of Action

The result of this compound’s action is the effective inhibition of Psa growth . By disrupting the bacteria’s metabolism and biofilm formation, this compound prevents the bacteria from proliferating and causing disease. This makes this compound a highly potent agent for controlling bacterial canker disease in kiwifruit .

Safety and Hazards

Ethylicin is moderately toxic and strongly irritates the skin and mucous membranes. In case of exposure, it is recommended to avoid breathing in mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Research has revealed the molecular mechanism of Ethylicin-induced resistance to Xoo in rice via OsCPK24. This finding provides a basis for the development of new bactericides based on the OsCPK24 protein .

properties

IUPAC Name

1-ethylsulfonylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S2/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICGFSUWXCJLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878708
Record name S-Ethyl ethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

682-91-7
Record name Ethylicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682917
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Record name S-Ethyl ethanethiosulfonate
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Record name S-Ethyl ethanethiosulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylsulfonylsulfanylethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Ethylicin against plant pathogens?

A1: this compound exhibits its antifungal and antibacterial activity through multiple mechanisms:

  • [1] Disruption of Cell Membrane: this compound damages the cell membrane of pathogens, leading to leakage of cellular contents and cell death. [, , , ]
  • [2] Inhibition of Protein Biosynthesis: Research suggests this compound suppresses both ribosomal function and amino acid metabolism, ultimately disrupting protein biosynthesis in pathogens like Phytophthora infestans. []
  • [3] Inhibition of Biofilm Formation: this compound disrupts the formation of biofilms, which are protective structures produced by bacteria like Pseudomonas syringae pv. actinidiae, making them more susceptible to control measures. []
  • [4] Interference with Quorum Sensing: Studies show this compound can inhibit quorum sensing in Xanthomonas oryzae pv. oryzicola by affecting the production of extracellular polysaccharides and enzymes. []

Q2: How does this compound impact the defense mechanisms of plants?

A2: this compound has been observed to enhance the natural defense responses of plants:

  • [1] Increased Defensive Enzyme Activity: Treatment with this compound can lead to increased activity of defensive enzymes in plants, bolstering their ability to fight off pathogens. [, ]
  • [2] Upregulation of Defense-Related Genes: Transcriptomic studies demonstrate that this compound can upregulate the expression of genes associated with plant defense mechanisms. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C4H10O2S2, and its molecular weight is 154.25 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers primarily focus on the biological activity and applications of this compound, they do not delve into detailed spectroscopic data. Further research in analytical chemistry literature would be needed to obtain information on NMR, IR, or Mass Spectrometry data for this compound.

Q5: Are there studies on the material compatibility and stability of this compound under various conditions?

A5: The provided research primarily focuses on this compound's application as a fungicide. While some studies mention formulation types like EC (Emulsifiable Concentrate) and WP (Wettable Powder) [, , , ], detailed analysis of material compatibility and stability under various conditions is limited in the provided research.

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